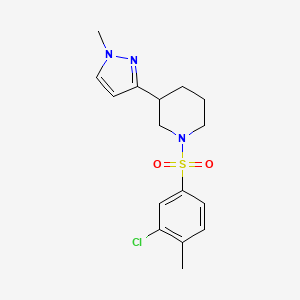
1-((3-chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O2S and its molecular weight is 353.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3-chloro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H18ClN3O2S, with a molecular weight of 343.84 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a sulfonyl group, which are crucial for its biological activity.
The compound's mechanism of action primarily involves modulation of various biological pathways:
- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, certain pyrazole compounds have shown the ability to inhibit kinases such as BRAF and EGFR, which are pivotal in tumor growth and survival .
- Antimicrobial Activity : Several studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. This includes inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activities .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines. One study reported that specific pyrazole derivatives showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. These compounds have been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated through various assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Strongly inhibitory |
| Escherichia coli | 0.25 μg/mL | Strongly inhibitory |
| Candida albicans | 0.30 μg/mL | Moderately inhibitory |
These results indicate that the compound exhibits potent antimicrobial activity across several pathogens .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of pyrazole derivatives found that specific compounds led to significant apoptosis in cancer cells through the activation of caspase pathways. The study noted that the presence of halogen substituents (like chlorine) enhanced the cytotoxicity against breast cancer cells .
Case Study 2: Combination Therapy
Another investigation explored the synergistic effects of combining pyrazole derivatives with standard chemotherapy agents. The results indicated improved outcomes in terms of reduced tumor size and increased survival rates in animal models when these compounds were used alongside doxorubicin .
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-12-5-6-14(10-15(12)17)23(21,22)20-8-3-4-13(11-20)16-7-9-19(2)18-16/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGOQRGLUSKTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














